molecular formula C9H7N3O2 B1297712 1-(2-Nitrophenyl)pyrazole CAS No. 25688-17-9

1-(2-Nitrophenyl)pyrazole

Cat. No. B1297712
CAS RN: 25688-17-9
M. Wt: 189.17 g/mol
InChI Key: OHPLOJFVHRTRPF-UHFFFAOYSA-N
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Description

The compound 1-(2-Nitrophenyl)pyrazole is a pyrazole derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively investigated for their diverse biological activities and their use in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. Two general protocols have been developed for the regioselective synthesis of tri- and tetrasubstituted pyrazoles, which suggest a stepwise cycloaddition mechanism . The reactivity of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions has also been explored, leading to the formation of various substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, was confirmed by single crystal X-ray diffraction . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional theory (DFT) methods, and the results are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been studied under various conditions. For example, the reaction of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions leads to different nucleophilic aromatic substitution products depending on the substituents present on the molecule . This highlights the potential of these compounds to undergo a range of chemical transformations, which can be useful in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectroscopic studies, NMR, and theoretical calculations such as HOMO-LUMO, NLO, and NBO analysis provide insights into the stability of the molecule, charge distribution, and potential for intramolecular charge transfer . For example, the presence of nitro groups and other substituents can significantly affect the electronic properties and reactivity of these compounds. Additionally, the fluorescence spectra determination of a related compound suggests that pyrazole derivatives can be potential light-emitting materials .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Experimental and Theoretical Investigations : The pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been synthesized and characterized by IR, NMR, and X-ray diffraction methods. Theoretical calculations using the density functional method have been employed to analyze the molecular geometry, vibrational frequencies, and chemical shift values, with a focus on understanding the structural aspects of such compounds (Evecen et al., 2016).

Molecular Structure and Reactivity

  • Influence of Intramolecular Hydrogen Bonding : Research has focused on the analysis of pyrazole derivatives and their molecular structures, particularly investigating how intramolecular hydrogen bonding affects the reactivity and synthesis processes of these compounds (Szlachcic et al., 2020).

Safety and Hazards

While specific safety and hazard information for 1-(2-Nitrophenyl)pyrazole was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-(2-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPLOJFVHRTRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345499
Record name 1-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25688-17-9
Record name 1-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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